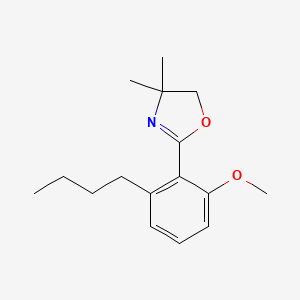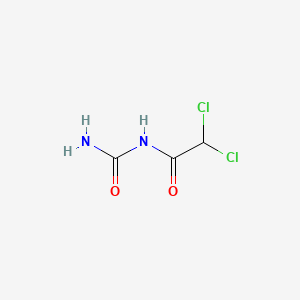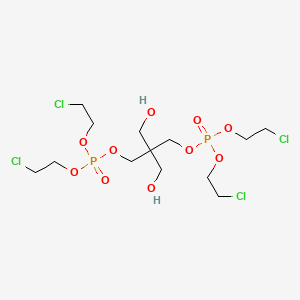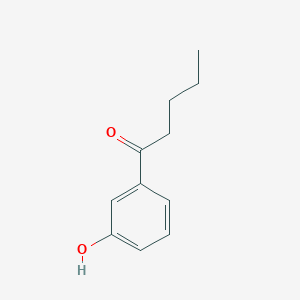
tert-Butyl(trimethyl)phosphanium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl(trimethyl)phosphanium bromide is a quaternary phosphonium salt that features a phosphorus atom bonded to three methyl groups and one tert-butyl group, with a bromide anion as the counterion. This compound is of interest due to its unique structural properties and its applications in various fields of chemistry and industry.
Métodos De Preparación
The synthesis of tert-Butyl(trimethyl)phosphanium bromide typically involves the alkylation of trimethylphosphine with tert-butyl bromide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
tert-Butyl(trimethyl)phosphanium bromide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.
Oxidation Reactions: The phosphorus center can be oxidized to form phosphine oxides.
Reduction Reactions: It can be reduced under specific conditions to yield different phosphine derivatives.
Common reagents used in these reactions include halides, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
tert-Butyl(trimethyl)phosphanium bromide has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis, particularly in the stabilization of metal nanoparticles.
Biology: Its derivatives are explored for potential biological activities and as intermediates in the synthesis of biologically active compounds.
Medicine: Research is ongoing into its potential use in drug development and delivery systems.
Industry: It is utilized in the production of specialized materials and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of tert-Butyl(trimethyl)phosphanium bromide involves its ability to act as a nucleophile or electrophile, depending on the reaction conditions. The phosphorus center can engage in various bonding interactions, facilitating different chemical transformations. The molecular targets and pathways involved are specific to the reactions it participates in.
Comparación Con Compuestos Similares
tert-Butyl(trimethyl)phosphanium bromide can be compared with other quaternary phosphonium salts such as:
- Triphenylphosphonium bromide
- Triethylphosphonium bromide
- Tri-n-butylphosphonium bromide
These compounds share similar structural features but differ in their alkyl or aryl substituents, which influence their reactivity and applications. This compound is unique due to the presence of the bulky tert-butyl group, which imparts steric hindrance and affects its chemical behavior.
Propiedades
Número CAS |
64286-41-5 |
|---|---|
Fórmula molecular |
C7H18BrP |
Peso molecular |
213.10 g/mol |
Nombre IUPAC |
tert-butyl(trimethyl)phosphanium;bromide |
InChI |
InChI=1S/C7H18P.BrH/c1-7(2,3)8(4,5)6;/h1-6H3;1H/q+1;/p-1 |
Clave InChI |
RQCQYQMFSBKHFT-UHFFFAOYSA-M |
SMILES canónico |
CC(C)(C)[P+](C)(C)C.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


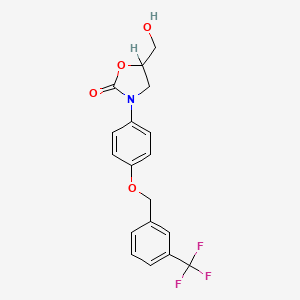
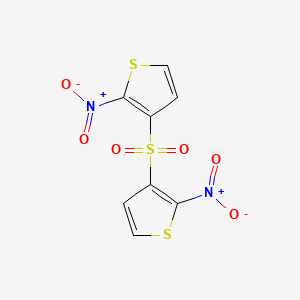
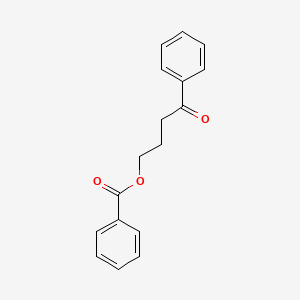
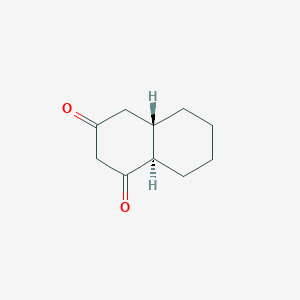
![1-[4-(Aminomethyl)phenyl]-2,2-dimethylpropan-1-one;hydrochloride](/img/structure/B14501162.png)
silyl}methyl)dimethylsilane](/img/structure/B14501167.png)
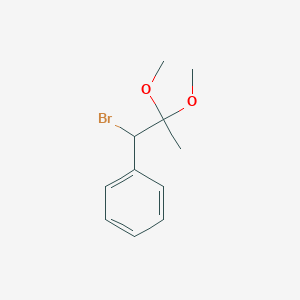

![1-Butoxy-4-[1-(4-ethoxyphenyl)-2-methylpropyl]benzene](/img/structure/B14501186.png)
![4,4'-[1,3-Phenylenebis(carbonylazanediyl)]bis(2-hydroxybenzoic acid)](/img/structure/B14501197.png)
